N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
“N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials . For instance, anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib possess a pyrrolo[2,3-d]pyrimidine skeleton .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
- Research Findings :
- Research Findings :
Inhibition of Mycobacterium tuberculosis bd Oxidase (Cyt-bd)
Anticancer Activity
Synthetic Approaches
Mechanism of Action
Target of Action
Similar compounds such as thieno[3,2-d]pyrimidin-4-amines have been reported to inhibitCytochrome bd oxidase (Cyt-bd) , an enzyme found in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
Similar compounds have been shown to inhibit cyt-bd . Inhibition of Cyt-bd could potentially disrupt the energy metabolism of the bacteria, leading to its death .
Biochemical Pathways
Inhibition of cyt-bd, as seen with similar compounds, would likely disrupt the electron transport chain in the bacteria, affecting its energy metabolism .
Pharmacokinetics
Similar compounds have been reported to have a clogp value less than 4 and molecular weight less than 400 , which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Action Environment
The effectiveness of similar compounds can vary depending on the strain of mycobacterium tuberculosis, potentially due to differences in the expression of the cyt-bd-encoding genes .
properties
IUPAC Name |
N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-10-7-11-12(14-8-15-13(11)17-10)16-9-5-3-4-6-9;/h7-9H,2-6H2,1H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRMYNNHTVBLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride |
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